molecular formula C15H23N B133381 Prolintane CAS No. 493-92-5

Prolintane

Cat. No. B133381
CAS RN: 493-92-5
M. Wt: 217.35 g/mol
InChI Key: OJCPSBCUMRIPFL-UHFFFAOYSA-N
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Description

Prolintane is a stimulant drug that has been studied for its effects on the brain and behavior. It is known to enhance the increase in 3,4-dihydroxyphenylacetic acid concentration in the brains of rats treated with spiperone, a neuroleptic drug, which places it in a group of stimulant drugs that includes methylphenidate, cocaine, and amfonelic acid . Prolintane has also been observed to reduce rapid eye movement (REM) sleep, delay the first period of REM sleep, and in some cases, increase awakenings or cause long periods of wakefulness . The metabolism of prolintane has been explored in rabbits and rats, revealing several metabolites and suggesting that the major metabolic oxidation occurs at the pyrrolidine and aromatic ring .

Synthesis Analysis

The synthesis of prolintane involves the formation of a pyrrolidine ring, which is a characteristic feature of its structure. The metabolic fate of prolintane has been studied in rabbits, where it was found that the drug undergoes oxidation at the pyrrolidine and aromatic ring to form various metabolites, including lactam and phenolic metabolites . Additionally, the enzymology of the in-vitro oxidation of prolintane to oxoprolintane has been investigated, implicating enzymes such as aldehyde oxidase and cytochrome P-450 in the process .

Molecular Structure Analysis

Prolintane's molecular structure includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring. This structure is significant because it is known to affect the drug's interaction with biological systems. For example, proline, which shares the pyrrolidine ring structure, is known for its unique properties in protein synthesis and its interaction with proteins . The cyclic structure of proline, which is similar to that of prolintane, affects peptide bond formation by the ribosome and has a distinct binding mode compared to other amino acids .

Chemical Reactions Analysis

The chemical reactions involving prolintane include its metabolism to various metabolites. Studies have shown that prolintane can be metabolized to oxoprolintane, with the involvement of enzymes such as aldehyde oxidase and cytochrome P-450 . The formation of oxoprolintane from prolintane suggests the presence of an iminium ion intermediate during the metabolic process . Additionally, prolintane's interaction with other substances, such as diphenhydramine, has been reported to induce visual hallucinations, indicating a potential increase in dopaminergic brain activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of prolintane have been explored through its solubility, metabolism, and effects on biological systems. Prolintane's metabolites have been identified in animal studies, and their effects on general activities in mice have been examined, indicating that some metabolites can increase ambulation and rearing . The determination of prolintane and its metabolite oxoprolintane in human urine has been achieved using capillary zone electrophoresis and beta-cyclodextrin-modified micellar electrokinetic chromatography, demonstrating the drug's detectability and the importance of its physical and chemical properties in doping control .

Scientific Research Applications

Neuropharmacological Effects

Prolintane exhibits properties placing it in a group of stimulant drugs, differentiated from amphetamines. Fuller and Snoddy (1979) found that it significantly enhances the increase in 3,4-dihydroxyphenylacetic acid concentration in rat brains, suggesting its action on neurochemical pathways similar to drugs like methylphenidate and cocaine (Fuller & Snoddy, 1979).

Metabolic Pathways and Synthesis

Rücker, Neugebauer, and Zhong (1992) described the synthesis of various possible metabolites of prolintane, providing insights into its metabolic processing. They also reported the preparation of prolintane enantiomers, highlighting its stereochemical aspects (Rücker, Neugebauer, & Zhong, 1992).

Pharmacokinetics

Yoshihara and Yoshimura (1972) investigated prolintane's metabolism in rabbit liver, discovering its conversion to oxoprolintane under specific conditions. This study adds to understanding its pharmacokinetics (Yoshihara & Yoshimura, 1972).

Effect on Sleep Patterns

Nicholson, Stone, and Jones (1980) observed that prolintane impacts sleep, particularly by reducing rapid eye movement (REM) sleep, suggesting its influence on sleep architecture (Nicholson, Stone, & Jones, 1980).

Electrophysiological Properties

Espartero et al. (1997) conducted a study on the electrochemical behavior of prolintane, developing methods for its determination in pharmaceutical formulations and human urine. This work contributes to understanding its electrophysiological properties and detection (Espartero et al., 1997).

properties

IUPAC Name

1-(1-phenylpentan-2-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c1-2-8-15(16-11-6-7-12-16)13-14-9-4-3-5-10-14/h3-5,9-10,15H,2,6-8,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCPSBCUMRIPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1=CC=CC=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1211-28-5 (hydrochloride)
Record name Prolintane [INN:BAN]
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DSSTOX Substance ID

DTXSID70862031
Record name 1-(1-Phenyl-2-pentanyl)pyrrolidine
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Molecular Weight

217.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Prolintane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041998
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Boiling Point

153 °C
Record name Prolintane
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Product Name

Prolintane

CAS RN

493-92-5
Record name Prolintane
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Record name Prolintane [INN:BAN]
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Record name Prolintane
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Record name 1-(1-Phenyl-2-pentanyl)pyrrolidine
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Record name Prolintane
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Record name PROLINTANE
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Record name Prolintane
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URL http://www.hmdb.ca/metabolites/HMDB0041998
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
671
Citations
W Lee, JW Lee, JM Kim, Y Hong, MS Kim, SO Choi… - …, 2022 - Elsevier
… use of prolintane, the abuse potential of the drug has not been systemically examined yet. In the present study, we evaluated the behavioral effects of prolintane regarding its abuse …
Number of citations: 1 www.sciencedirect.com
JM Gaulier, M Canal, JL Pradeille, P Marquet… - Acta Clinica …, 2002 - Taylor & Francis
… boîte (c’est-àdire 20 comprimés, ou encore 200 mg de prolintane). En conclusion, prolintane et kétamine sont des principes actifs de médicaments qui ont été détournés de leur usage …
Number of citations: 21 www.tandfonline.com
AG Espartero, JA Pérez‐López, A Zapardiel… - …, 1997 - Wiley Online Library
… However, electroanalytical applications of prolintane have not been reported. The aim of this work was to study the oxidative properties of prolintane in order to develop voltammetric …
DE Hague, ME Smith, JR Ryan… - Clinical Pharmacology …, 1971 - Wiley Online Library
Following the oral administration of ethyl biscoumacetate to 12 patients and the determination of the half‐life of the drug and the plasma prothrombin time, either prolintane, …
Number of citations: 17 ascpt.onlinelibrary.wiley.com
AN Nicholson, BM Stone… - British Journal of Clinical …, 1980 - Wiley Online Library
1 Effects of prolintane (15 and 30 mg) and pemoline (60 and 100 mg) on sleep were studied in six healthy adult males. Sleep was assessed by electroencephalography and by …
Number of citations: 22 bpspubs.onlinelibrary.wiley.com
S YOSHIHARA, H YOSHIMURA - Chemical and Pharmaceutical …, 1972 - jstage.jst.go.jp
… In the present paper the metabolic pathways of prolintane in … The present paper has shown that prolintane is metabolized … rabbits, the major metabolic route of prolintane is oxidation of …
Number of citations: 17 www.jstage.jst.go.jp
SI Yoshihara, H Yoshimura - Xenobiotica, 1974 - Taylor & Francis
… 1, unhydrolysed urine extracts contained p-hydroxyprolintane and traces of unchanged prolintane and oxoprolintane. By continuous extraction, however, a large amount of …
Number of citations: 11 www.tandfonline.com
T Kuitunen, S Kärkkäinen, P Ylitalo - Methods and Findings in …, 1984 - europepmc.org
… (7.5 or 11.25 mg) and prolintane (prolintane HCl 10 or 20 mg) … hr (p less than 0.005), and prolintane at 2.5 hr (p less than 0.05… effects, while phentermine and prolintane seem to be most …
Number of citations: 12 europepmc.org
MC Whittlesea, JW Gorrod - Journal of Clinical Pharmacy and …, 1993 - Wiley Online Library
… for oxoprolintane formation from prolintane, a sympathomimetic … , is also involved in prolintane metabolism to oxoprolintane. … incubation medium with prolintane and hepatic preparations …
Number of citations: 10 onlinelibrary.wiley.com
B Paya, JA Guisado, FJ Vaz… - …, 2002 - thieme-connect.com
… We postulate that the reported case may result from the interaction of prolintane and diphenhydramine, two pharmacological agents with a dopaminergic profile. Prolintane can be …
Number of citations: 9 www.thieme-connect.com

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